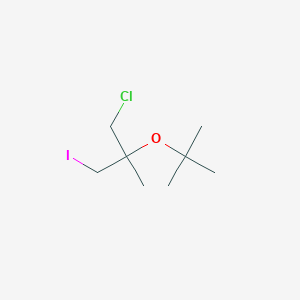
2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane is an organic compound featuring a tert-butoxy group, a chloro group, and an iodo group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane typically involves the introduction of the tert-butoxy group, followed by the chlorination and iodination of the propane backbone. One common method involves the use of tert-butyl alcohol and a suitable chlorinating agent, such as thionyl chloride, to introduce the chloro group. The iodination can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium tert-butoxide.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to favor the formation of less substituted alkenes.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include substituted alkanes or alkenes.
Elimination Reactions: Products include alkenes.
Oxidation and Reduction Reactions: Products include alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane involves its reactivity with various nucleophiles and bases. The tert-butoxy group can act as an electron-donating group, influencing the reactivity of the compound. The chloro and iodo groups can undergo nucleophilic substitution or elimination reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butoxy)-6-chloropyridine: Shares the tert-butoxy and chloro groups but has a pyridine ring instead of a propane backbone.
tert-Butyl Ethers: Compounds with tert-butoxy groups attached to different backbones.
Uniqueness
2-(tert-Butoxy)-1-chloro-3-iodo-2-methylpropane is unique due to the combination of tert-butoxy, chloro, and iodo groups on a propane backbone
Eigenschaften
Molekularformel |
C8H16ClIO |
|---|---|
Molekulargewicht |
290.57 g/mol |
IUPAC-Name |
1-chloro-3-iodo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H16ClIO/c1-7(2,3)11-8(4,5-9)6-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
BHLYBGOTJKXTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C)(CCl)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


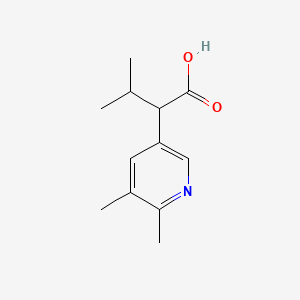
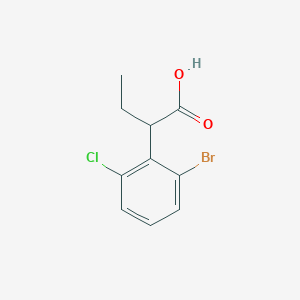
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)
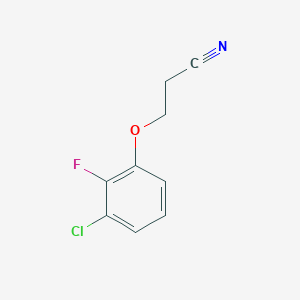
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
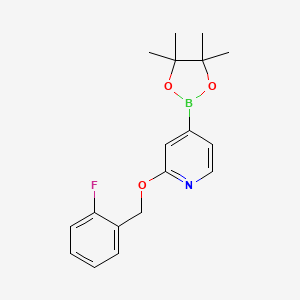
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
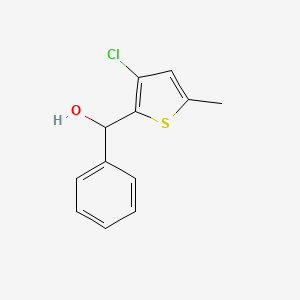
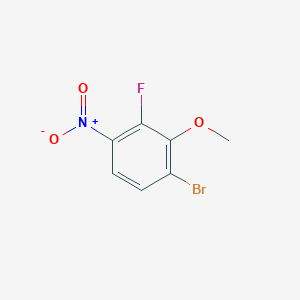
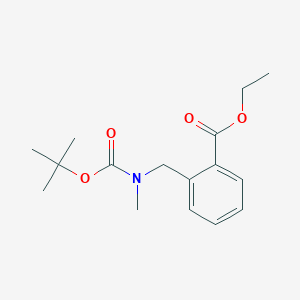
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


